

lipidomics analysis following treatment with h15-LOX-2 inhibitor 1

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Compound of Interest

Compound Name: h15-LOX-2 inhibitor 1

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Application Note: Lipidomics Analysis of H15-LOX-2 Inhibition

Introduction

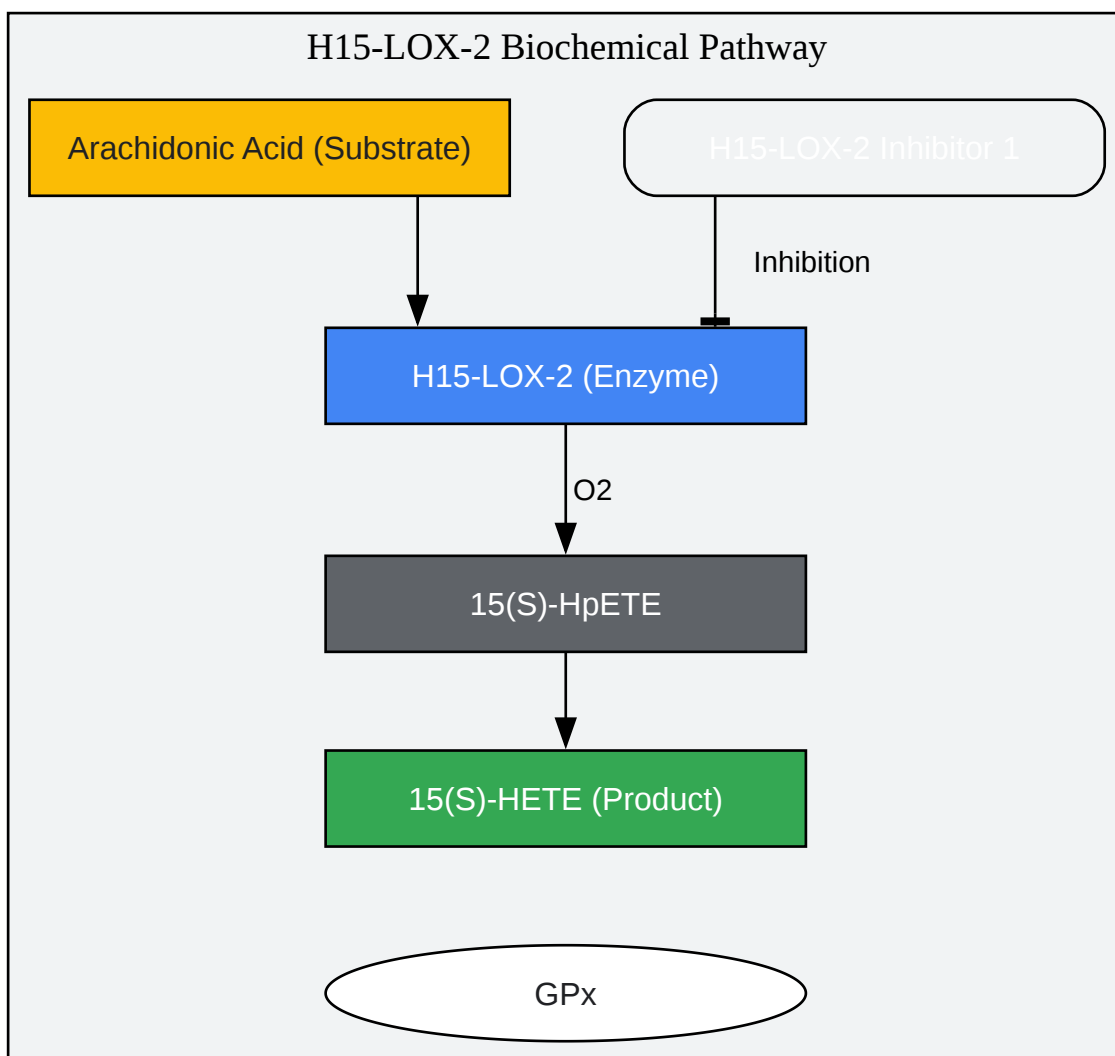
Human 15-lipoxygenase-2 (H15-LOX-2), encoded by the ALOX15B gene, is an iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids.[1][2] A primary substrate for H15-LOX-2 is arachidonic acid (AA), which it converts specifically to 15-hydroperoxyeicosatetraenoic acid (15-HpETE).[2][3] This intermediate is then rapidly reduced by cellular peroxidases to 15-hydroxyeicosatetraenoic acid (15-HETE).[4] Elevated expression and activity of H15-LOX-2 have been implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis, where it is believed to contribute to foam cell formation in macrophages.[1][5][6]

The development of potent and selective H15-LOX-2 inhibitors provides a critical tool for investigating the enzyme's role in disease and for potential therapeutic intervention.[7][8][9] Lipidomics, the large-scale study of lipids, is an essential analytical approach to comprehensively characterize the biochemical effects of such inhibitors. By employing high-resolution liquid chromatography-mass spectrometry (LC-MS/MS), researchers can quantify the changes in a wide array of lipid mediators following inhibitor treatment. This allows for the precise determination of the inhibitor's efficacy in reducing the target product (15-HETE), its effect on the substrate (AA) pool, and its selectivity across the broader lipidome.

This document provides detailed protocols for a complete lipidomics workflow, from cell culture and treatment with a selective H15-LOX-2 inhibitor to sample preparation, LC-MS/MS analysis, and data interpretation.

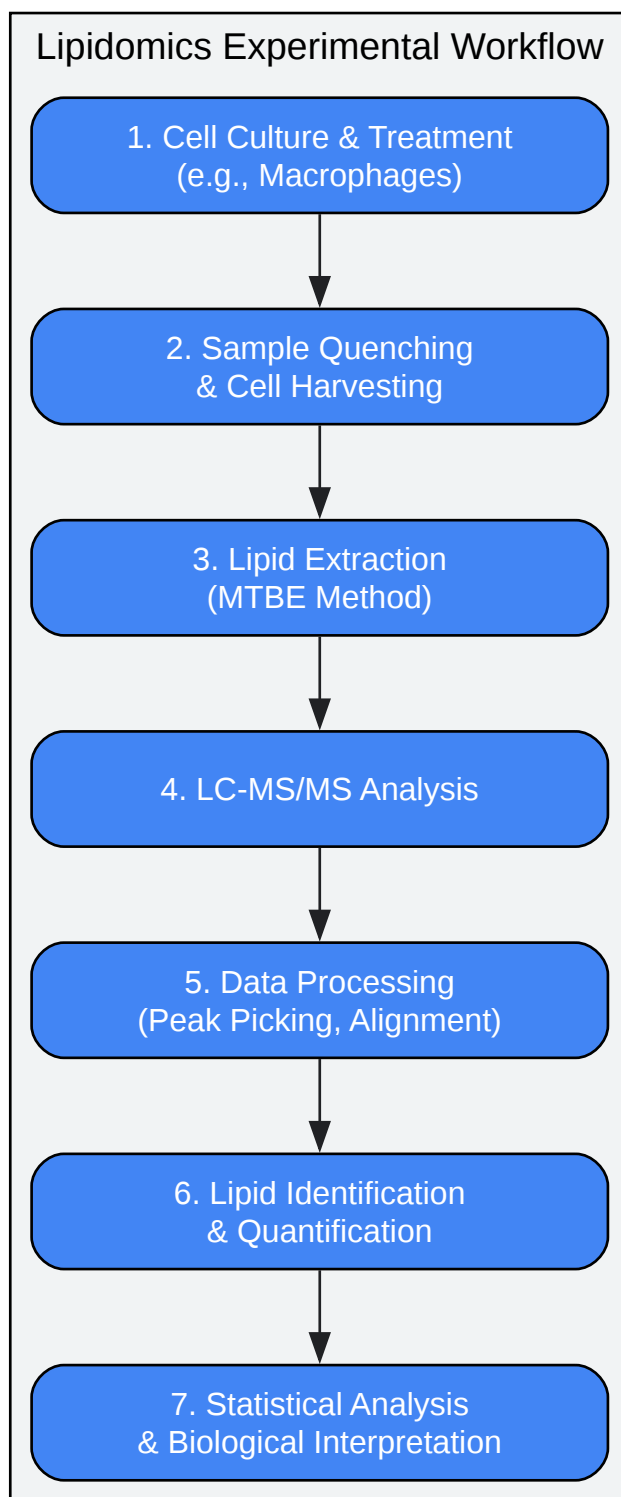
Signaling Pathway and Experimental Overview

The following diagrams illustrate the targeted biochemical pathway and the comprehensive experimental workflow for the lipidomics analysis.



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Caption: H15-LOX-2 catalyzes the oxygenation of Arachidonic Acid to 15(S)-HETE.



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Caption: Overview of the lipidomics workflow from cell treatment to data analysis.

Quantitative Data Summary

The following table presents example data from a lipidomics experiment comparing macrophages treated with a vehicle control versus **H15-LOX-2 Inhibitor 1** (1 μ M). Data are shown as mean peak area \pm standard deviation (n=5).

Lipid Species	Lipid Class	Vehicle Control (Mean Peak Area \pm SD)	Inhibitor 1 Treated (Mean Peak Area \pm SD)	Fold Change	p-value
Arachidonic Acid (20:4)	Fatty Acid	1.25e7 \pm 1.1e6	1.88e7 \pm 1.5e6	1.50	0.008
15(S)-HETE	Eicosanoid	8.90e5 \pm 7.5e4	9.15e4 \pm 8.2e3	0.10	<0.001
12(S)-HETE	Eicosanoid	4.50e5 \pm 4.1e4	4.65e5 \pm 5.0e4	1.03	0.785
5(S)-HETE	Eicosanoid	6.20e5 \pm 5.8e4	6.10e5 \pm 6.3e4	0.98	0.861
Prostaglandin E2	Eicosanoid	3.10e6 \pm 2.5e5	3.05e6 \pm 2.9e5	0.98	0.890
PC(16:0/20:4)	Phospholipid	5.45e8 \pm 4.9e7	5.51e8 \pm 5.2e7	1.01	0.912
PE(18:0/20:4)	Phospholipid	2.11e8 \pm 1.9e7	2.08e8 \pm 2.2e7	0.99	0.854

HETE: Hydroxyeicosatetraenoic acid, PC: Phosphatidylcholine, PE: Phosphatidylethanolamine.

Data Interpretation: Treatment with **H15-LOX-2 Inhibitor 1** resulted in a statistically significant, 10-fold reduction in the primary product, 15(S)-HETE. Concurrently, a significant accumulation of the substrate, Arachidonic Acid, was observed. Levels of eicosanoids from other pathways (12-HETE, 5-HETE, PGE2) and major phospholipids containing arachidonic acid remained unchanged, demonstrating the inhibitor's specificity for the H15-LOX-2 pathway under these experimental conditions.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Inhibitor Treatment

This protocol is designed for human monocyte-derived macrophages (hMDMs), a relevant cell type for studying H15-LOX-2.

- **Cell Seeding:** Plate hMDMs in 6-well plates at a density of 1×10^6 cells per well and culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- **Inhibitor Preparation:** Prepare a 10 mM stock solution of **H15-LOX-2 Inhibitor 1** in dimethyl sulfoxide (DMSO). Prepare working solutions by serial dilution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 μ M). Prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%).
- **Treatment:** Replace the culture medium with fresh medium containing either the H15-LOX-2 inhibitor or the vehicle control. Incubate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
- **Optional Stimulation:** To enhance the production of lipid mediators, cells can be stimulated with a calcium ionophore like A23187 (5 μ M) for the final 15-30 minutes of incubation.
- **Sample Quenching and Harvesting:**
 - Place the 6-well plates on ice to quench cellular metabolic activity.
 - Aspirate the medium and wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).
 - Add 500 μ L of ice-cold 50% methanol in water containing a mixture of internal standards (e.g., Avanti SPLASH LIPIDOMIX).[\[10\]](#)
 - Scrape the cells from the well and transfer the cell lysate to a 2 mL microcentrifuge tube. Store immediately at -80°C until lipid extraction.

Protocol 2: Lipid Extraction using Methyl-tert-butyl Ether (MTBE)

This protocol is a robust method for extracting a broad range of lipids from aqueous samples.

[\[10\]](#)[\[11\]](#)

- Sample Thawing: Thaw the cell lysate samples on ice.
- Homogenization: Sonicate the samples for 1 minute to ensure complete cell lysis and homogenization.[\[10\]](#)
- Phase Separation:
 - To each 500 μ L sample (in 50% methanol), add 1.5 mL of MTBE.
 - Vortex vigorously for 30 seconds and incubate on a shaker at 4°C for 1 hour.[\[10\]](#)
 - Add 375 μ L of LC-MS grade water to induce phase separation and vortex briefly.[\[10\]](#)
 - Centrifuge at 14,000 x g for 10 minutes at 4°C. Two distinct phases will be visible.
- Lipid Collection:
 - Carefully collect the upper organic phase (containing the lipids) and transfer it to a new 2 mL tube.
 - To maximize recovery, re-extract the lower aqueous phase by adding another 1 mL of MTBE, vortexing, and centrifuging as before.
 - Combine the second upper organic phase with the first one.
- Drying and Reconstitution:
 - Dry the combined organic extracts to completeness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).
 - Reconstitute the dried lipid film in 100 μ L of a suitable solvent for LC-MS analysis, such as 90:10 Methanol:Isopropanol.

- Vortex for 20 seconds and centrifuge at 14,000 x g for 3 minutes at 4°C to pellet any insoluble debris.
- Transfer 80 µL of the supernatant to an LC-MS autosampler vial with an insert.

Protocol 3: LC-MS/MS Analysis

This protocol describes a general method for untargeted lipidomics using a C18 column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

- LC System: UPLC or HPLC system
- Column: C18 reversed-phase column (e.g., Waters CSH C18, 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
- Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
- Flow Rate: 0.4 mL/min
- Column Temperature: 55°C
- Injection Volume: 5 µL
- LC Gradient:
 - 0-2 min: 40% B
 - 2-12 min: Linear gradient to 100% B
 - 12-15 min: Hold at 100% B
 - 15-16 min: Return to 40% B
 - 16-20 min: Re-equilibration at 40% B
- Mass Spectrometer: High-resolution MS (e.g., Thermo Q Exactive or Agilent 6545 Q-TOF)
- Ionization Mode: Electrospray Ionization (ESI), positive and negative switching mode

- Mass Range: 100 - 1500 m/z
- Acquisition Mode: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) to collect both MS1 and MS/MS spectra.[12]

Protocol 4: Data Processing and Analysis

- Raw Data Conversion: Convert raw data files from the instrument vendor format to an open format like mzML.
- Peak Processing: Use a software platform such as MS-DIAL, MZmine, or vendor-specific software (e.g., waters_connect) for data processing.[13] The key steps include:
 - Peak Picking/Detection: Identify chromatographic peaks.
 - Deconvolution: Separate co-eluting ions.
 - Peak Alignment: Align peaks across all samples based on retention time and m/z.[14]
- Lipid Identification:
 - Identify lipids by matching the accurate mass (MS1) and fragmentation pattern (MS/MS) to spectral libraries and databases (e.g., LIPID MAPS, Metlin).[13]
 - Confidence in identification should be assigned based on established standards (e.g., MS/MS match, retention time match to a standard).
- Quantification and Normalization:
 - Use the integrated peak area for each identified lipid for relative quantification.
 - Normalize the data to the internal standards added during extraction to correct for sample loss and instrument variability.
- Statistical Analysis:
 - Export the normalized data matrix to statistical software (e.g., MetaboAnalyst, R).

- Perform univariate analysis (e.g., t-tests, volcano plots) to identify lipids that are significantly different between the vehicle and inhibitor-treated groups.
- Perform multivariate analysis (e.g., Principal Component Analysis (PCA), PLS-DA) to visualize overall differences in the lipid profiles.^[14]

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